(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.: 623935-23-9
Cat. No.: VC20170451
Molecular Formula: C30H25N5O3S
Molecular Weight: 535.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623935-23-9 |
|---|---|
| Molecular Formula | C30H25N5O3S |
| Molecular Weight | 535.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C30H25N5O3S/c1-4-38-25-15-12-21(16-19(25)2)27-22(18-34(32-27)23-8-6-5-7-9-23)17-26-29(36)35-30(39-26)31-28(33-35)20-10-13-24(37-3)14-11-20/h5-18H,4H2,1-3H3/b26-17- |
| Standard InChI Key | VXOHIECWSGXHLC-ONUIUJJFSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name reflects its intricate polycyclic structure:
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IUPAC Name: (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-one
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Molecular Formula: C<sub>30</sub>H<sub>25</sub>N<sub>5</sub>O<sub>3</sub>S
The Z-configuration of the methylene group at position 5 is critical for maintaining the planar geometry of the fused heterocyclic system.
Structural Features and Functional Groups
The molecule consists of three interconnected moieties:
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Thiazolo[3,2-b] triazol-6(5H)-one core: A bicyclic system combining thiazole and triazole rings, known for electron-deficient properties and potential bioactivity .
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4-Methoxyphenyl substituent at position 2: Introduces electron-donating effects, enhancing solubility in polar solvents.
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3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazole at position 5: A sterically bulky group with ethoxy and methyl substituents, likely influencing binding interactions in biological systems .
Physicochemical Properties
Experimental and Calculated Data
Limited analytical data are publicly available due to the compound’s status as a rare research chemical. Key parameters from Sigma-Aldrich include:
The high predicted logP value suggests significant hydrophobicity, likely necessitating DMSO or dimethylacetamide for dissolution.
Spectroscopic Characteristics
While experimental spectra are unavailable, analogous thiazolo-triazolones exhibit:
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UV-Vis: Absorption maxima near 280–320 nm due to π→π* transitions in conjugated systems .
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NMR: Distinct signals for methoxy (δ 3.8–4.0 ppm), ethoxy (δ 1.3–1.5 ppm for CH<sub>3</sub>, δ 3.9–4.1 ppm for OCH<sub>2</sub>), and aromatic protons (δ 6.8–8.2 ppm) .
Synthesis and Derivative Chemistry
Synthetic Routes
Though no published procedure exists for this specific compound, related thiazolo-triazolones are typically synthesized via:
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Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thioureas.
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Cyclocondensation: Reaction of aminotriazoles with α-mercaptoketones .
The pyrazole-methylene moiety likely originates from a Knoevenagel condensation between a pyrazole-4-carbaldehyde and the thiazolo-triazolone precursor .
Structural Analogues and SAR Trends
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